2-(1,2,3,4-Tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid
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Overview
Description
2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid is an organic compound that features a benzoic acid moiety linked to a tetrahydronaphthalene group via an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with a suitable benzoic acid derivative under specific reaction conditions. Commonly, the reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent product quality. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- 1,2,3,4-Tetrahydro-1-naphthylamine
Uniqueness
2-(((1,2,3,4-Tetrahydronaphthalen-1-yl)oxy)carbonyl)benzoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
CAS No. |
6938-57-4 |
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Molecular Formula |
C18H16O4 |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(1,2,3,4-tetrahydronaphthalen-1-yloxycarbonyl)benzoic acid |
InChI |
InChI=1S/C18H16O4/c19-17(20)14-9-3-4-10-15(14)18(21)22-16-11-5-7-12-6-1-2-8-13(12)16/h1-4,6,8-10,16H,5,7,11H2,(H,19,20) |
InChI Key |
FZBWIPGCMHFRTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)OC(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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